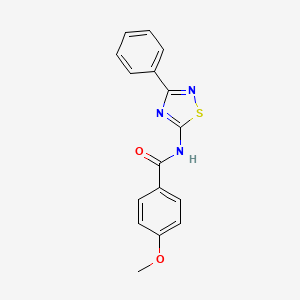
4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LUF-5417 是一种化学化合物,其分子式为 C₁₆H₁₃N₃O₂S,分子量为 311.36 g/mol 。它以其独特的结构和性质而闻名,使其成为各个科学领域关注的焦点。
化学反应分析
LUF-5417 会发生各种类型的化学反应,包括氧化、还原和取代反应。这些反应中使用的常见试剂和条件取决于所需的结果。 例如,氧化反应可能涉及使用高锰酸钾或过氧化氢等氧化剂,而还原反应可能使用氢化铝锂等还原剂 。从这些反应中形成的主要产物因使用的具体条件和试剂而异。
科学研究应用
LUF-5417 具有广泛的科学研究应用。它用于化学领域研究反应机理和开发新的合成方法。在生物学领域,它被用于研究其对各种生物系统和途径的影响。 在医药领域,LUF-5417 正在探索其潜在的治疗特性,包括抗菌、抗结核、抗氧化、抗炎、抗惊厥、抗抑郁、抗焦虑、降压、抗癌和抗真菌活性 。 此外,它在开发新材料和化学工艺中具有工业应用 .
作用机理
LUF-5417 的作用机理涉及它与特定分子靶标和途径的相互作用。 例如,在杀虫特性方面,LUF-5417 作为几丁质生物合成抑制剂,影响昆虫的发育和生存 。 该化合物对其他生物系统的影响是通过其与各种酶和受体的相互作用介导的,导致细胞过程和功能发生变化 .
作用机制
The mechanism of action of LUF-5417 involves its interaction with specific molecular targets and pathways. For example, in the case of its insecticidal properties, LUF-5417 acts as a chitin biosynthesis inhibitor, affecting the development and survival of insects . The compound’s effects on other biological systems are mediated through its interaction with various enzymes and receptors, leading to changes in cellular processes and functions .
相似化合物的比较
LUF-5417 可以与其他类似化合物进行比较,例如含有 1,2,4-噻二唑核的化合物。这些化合物具有相似的结构特征,并表现出一系列生物活性。 LUF-5417 在其特定性质和应用组合方面是独一无二的 。 类似的化合物包括其他 1,2,4-噻二唑衍生物,它们以其多种药理活性而闻名 .
参考文献
准备方法
LUF-5417 的合成涉及特定的合成路线和反应条件。 关于确切的合成路线和工业生产方法的详细信息目前在文献中并不容易获得 。通常,此类化合物是通过一系列有机反应合成的,这些反应涉及在受控条件下使用适当的试剂和催化剂。
生物活性
4-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound can be described by its IUPAC name and molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O2S
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | |
| A549 (Lung Cancer) | 0.52 | |
| HepG2 (Liver Cancer) | 10.28 |
The compound's structural features, such as the presence of the methoxy group and the thiadiazole ring, contribute to its enhanced binding affinity to target proteins involved in cancer progression.
Anti-inflammatory Properties
Thiadiazole derivatives are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce pro-inflammatory cytokine production and inhibit pathways involved in inflammation.
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and inflammation.
- Receptor Binding : It can bind to specific receptors, modulating signaling pathways crucial for cell survival and proliferation.
- DNA Interaction : Some studies suggest that thiadiazoles can intercalate into DNA, affecting replication and transcription processes.
Case Studies
Several studies have investigated the biological effects of thiadiazole derivatives similar to this compound:
- Kumudha et al. (2014) reported that certain thiadiazole derivatives showed up to 83% inhibition in PTZ-induced seizures in animal models, indicating potential neuroprotective effects .
- A review by MDPI (2020) highlighted the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines, noting that modifications in substituents significantly impacted their efficacy .
属性
IUPAC Name |
4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)15(20)18-16-17-14(19-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVXOHBJCGPTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













